molecular formula C14H25N3O11 B12437123 b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl-

b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl-

Katalognummer: B12437123
Molekulargewicht: 411.36 g/mol
InChI-Schlüssel: RJQOAPBBNHAZBL-VNQPAINQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl-: is a complex carbohydrate derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a glycoside, which means it consists of a sugar molecule (glucose) bonded to another functional group via a glycosidic bond. The presence of the azidoethyl group adds further reactivity, making it a valuable intermediate in synthetic chemistry and bioconjugation processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl- typically involves multiple steps, including glycosylation and protection-deprotection strategies. One common method involves the glycosylation of 2-azidoethyl 2,3,6-tri-O-benzoyl-4-O-(2,3,6-tri-O-benzoyl-b-D-galactopyranosyl)-b-D-glucopyranoside with ethyl 2,3,4,6-tetra-O-benzyl-1-thio-a-D-galactopyranoside in the presence of methyl trifluoromethanesulfonate . This reaction yields the trisaccharide derivative, which can be further modified through deacetylation and subsequent glycosylation steps to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl- primarily involves its ability to form stable glycosidic bonds and participate in click chemistry reactions. The azido group is highly reactive and can undergo cycloaddition reactions with alkyne groups, forming stable triazole linkages . This reactivity makes it a valuable tool for bioconjugation and the synthesis of complex molecular architectures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl- is unique due to its specific glycosidic linkage and the presence of both glucose and galactose units. This dual sugar composition, combined with the azidoethyl group, provides distinct reactivity and functional versatility compared to other azidoethyl glycosides .

Eigenschaften

Molekularformel

C14H25N3O11

Molekulargewicht

411.36 g/mol

IUPAC-Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-(2-azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C14H25N3O11/c15-17-16-1-2-25-13-11(24)9(22)12(6(4-19)27-13)28-14-10(23)8(21)7(20)5(3-18)26-14/h5-14,18-24H,1-4H2/t5-,6-,7+,8+,9-,10-,11-,12-,13-,14+/m1/s1

InChI-Schlüssel

RJQOAPBBNHAZBL-VNQPAINQSA-N

Isomerische SMILES

C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N=[N+]=[N-]

Kanonische SMILES

C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.